molecular formula C15H27IN2O B15197893 ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide CAS No. 25517-04-8

((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide

Cat. No.: B15197893
CAS No.: 25517-04-8
M. Wt: 378.29 g/mol
InChI Key: UDEWRGKOSVCSKG-UHFFFAOYSA-N
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Description

((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is a quaternary ammonium compound featuring an adamantyl group, a carbamoyl linkage, and a trimethylammonium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide typically involves the reaction of 1-adamantylamine with formaldehyde and trimethylamine, followed by iodination. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The adamantyl group can undergo oxidation, while the ammonium moiety can participate in reduction reactions.

    Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted ammonium salts, oxidized adamantyl derivatives, and hydrolyzed carbamoyl compounds.

Scientific Research Applications

Chemistry

In chemistry, ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is used as a phase-transfer catalyst and in the synthesis of complex organic molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

Medicine

In medicine, it is explored for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry

Industrially, this compound is used in the formulation of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the adamantyl group can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: A simpler quaternary ammonium compound with similar cationic properties.

    (Ferrocenylmethyl)trimethylammonium iodide: Another quaternary ammonium compound with a ferrocenyl group instead of an adamantyl group.

Uniqueness

((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is unique due to the presence of the adamantyl group, which imparts rigidity and hydrophobicity, enhancing its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring strong membrane disruption or protein interaction.

Properties

CAS No.

25517-04-8

Molecular Formula

C15H27IN2O

Molecular Weight

378.29 g/mol

IUPAC Name

[2-(1-adamantylamino)-2-oxoethyl]-trimethylazanium;iodide

InChI

InChI=1S/C15H26N2O.HI/c1-17(2,3)10-14(18)16-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13H,4-10H2,1-3H3;1H

InChI Key

UDEWRGKOSVCSKG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)NC12CC3CC(C1)CC(C3)C2.[I-]

Origin of Product

United States

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